1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an oxetane group, which is a four-membered cyclic ether. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
This compound can be classified under heterocyclic compounds, specifically as a piperidine derivative with an oxetane substituent. The presence of both the piperidine and oxetane rings suggests potential applications in drug design, particularly for central nervous system disorders and other therapeutic areas.
The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride typically involves several steps:
These synthetic routes can vary based on the availability of starting materials and desired yields, but they generally follow established protocols in organic synthesis.
The molecular formula for 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride is CHClNO. The structure consists of:
The compound's three-dimensional conformation can significantly influence its biological activity, particularly how it interacts with biological targets.
1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities.
The mechanism of action for 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems due to its structural similarities with known psychoactive compounds. It is hypothesized that this compound interacts with specific receptors in the central nervous system, potentially affecting pathways related to mood regulation or cognitive function.
1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride has potential applications in various fields:
Research into this compound may lead to significant advancements in therapeutic strategies for treating various diseases, particularly those affecting the central nervous system.
The construction of the oxetane-piperidine hybrid scaffold represents a critical synthetic challenge due to the strain sensitivity of the oxetane ring and the need for precise regiocontrol during amine functionalization. Modern synthetic routes leverage strategic bond disconnections between the oxetane and piperidine components. A prominent approach involves the Horner-Wadsworth-Emmons (HWE) reaction to generate oxetane-containing intermediates, as demonstrated in the synthesis of methyl 2-(oxetan-3-ylidene)acetate from oxetan-3-one precursors. This α,β-unsaturated ester serves as a versatile electrophile for subsequent aza-Michael addition with piperidin-4-amine derivatives [2].
Catalytic advancements have significantly improved this core assembly. Employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base promoter enables efficient conjugate addition under mild conditions (acetonitrile, 65°C), preventing ester hydrolysis side reactions. This method achieves yields exceeding 64% for analogous 1,3'-biazetidine systems, demonstrating applicability to oxetane-piperidine coupling [2]. Alternative pathways described in patent literature involve Pd-catalyzed cross-coupling between protected piperidinyl halides and oxetan-3-yl boronic esters, though these routes introduce complexity in protecting group strategies [7].
Table 1: Comparative Analysis of Oxetane-Piperidine Core Assembly Methods
Synthetic Method | Key Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Aza-Michael Addition | DBU, CH₃CN, 65°C | 60-72% | Mild conditions, minimal protection needed |
HWE/Oxetane Formation | NaH, THF, Distillation purification | ~72% | Scalable precursor synthesis |
Pd-Catalyzed Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 45-68% | Enables late-stage diversification |
The primary amine functionality in 1-(oxetan-3-yl)piperidin-4-amine necessitates precise catalytic control during both nucleophilic reactions and final dihydrochloride salt formation. Base-catalyzed alkylation represents the most direct route for introducing the oxetane moiety onto the piperidine nitrogen. This typically employs oxetan-3-yl mesylate or tosylate electrophiles with K₂CO₃ or DIPEA in polar aprotic solvents like acetonitrile or DMF, achieving moderate to high yields [5]. However, over-alkylation remains a significant challenge, necessitating careful stoichiometric control and reaction monitoring.
Salt formation with HCl presents distinct catalytic and engineering challenges. The gas-liquid reaction of the free base with anhydrous HCl gas in cold anhydrous ethanol or isopropanol is the preferred industrial method, requiring precise temperature control (-10°C to 5°C) to prevent oxetane ring degradation. Continuous flow reactors significantly enhance this process by improving mass transfer and thermal control, achieving near-quantitative conversion and high purity (>98%) with reduced reaction times compared to batch processing [5] [7]. In situ salt formation during final deprotection (e.g., HCl-mediated Boc removal) streamlines production but requires careful pH management to avoid racemization or decomposition of sensitive intermediates .
The selection between dihydrochloride and alternative salt forms involves critical trade-offs in synthetic complexity, physicochemical properties, and stability. The dihydrochloride salt (CAS# 1363405-09-7) dominates due to its straightforward synthesis via HCl gas treatment of the free base. This salt exhibits excellent water solubility (>50 mg/mL), facilitating biological testing formulation. However, its hygroscopic nature demands stringent storage conditions (-20°C, desiccated) to prevent decomposition [3] [5]. Industrial processes mitigate corrosion during HCl handling through specialized reactor coatings (e.g., Hastelloy C-22) and closed-system transfers.
Oxalate salts offer advantages in crystallinity and reduced hygroscopicity. Synthesis involves reacting the free base with oxalic acid in ethyl acetate/ethanol mixtures at ambient temperature, yielding highly crystalline materials with defined melting points. While oxalate salts demonstrate improved stability at room temperature, they suffer from significantly reduced aqueous solubility (<10 mg/mL), complicating formulation. Furthermore, the stoichiometric use of oxalic acid generates more waste compared to HCl routes, impacting process greenness metrics [5] [9].
Table 2: Dihydrochloride vs. Oxalate Salt Characteristics and Synthesis
Parameter | 1-(Oxetan-3-yl)piperidin-4-amine Dihydrochloride | 1-(Oxetan-3-yl)piperidin-4-amine Oxalate |
---|---|---|
CAS Number | 1363405-09-7 | 1706458-52-7 |
Synthetic Route | HCl gas in EtOH/IPA (-10°C to 5°C) | Oxalic acid in EtOAc/EtOH (20-25°C) |
Yield | 92-97% | 85-90% |
Critical Storage | -20°C, desiccated | Room temperature (desiccated) |
Aqueous Solubility | >50 mg/mL | <10 mg/mL |
Hygroscopicity | High | Low |
Industrial Scalability | Excellent (continuous flow compatible) | Moderate (batch crystallization) |
Transitioning from laboratory synthesis to cost-effective industrial production of 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride necessitates multi-faceted process intensification. Solvent optimization studies reveal that replacing traditional DMF with 2-methyl-THF in alkylation steps improves phase separation during workup, reduces residual solvent limits, and enhances overall yield by 8-12%. Furthermore, implementing catalytic hydrogenation for nitro-reduction in piperidine precursor synthesis (e.g., 4-nitropiperidine derivatives) using Pd/C or Raney Ni under moderate pressure (50 psi H₂) achieves near-quantitative conversion while eliminating stoichiometric metal waste from Zn or Fe reductions [7].
Continuous manufacturing platforms significantly outperform batch processes in critical unit operations. Patent data describes a telescoped continuous flow process integrating three steps: (1) oxetane activation (mesylation), (2) piperidine alkylation in a static mixer reactor (residence time 15 min, 80°C), and (3) inline HCl quench/crystallization. This system reduces total processing time from 48 hours (batch) to <4 hours, increases overall yield from 65% to 82%, and minimizes impurity formation (e.g., bis-alkylated byproducts <0.5%) through precise residence time control [7]. Crystallization engineering using anti-solvent addition (tert-butyl methyl ether) in cooled oscillating baffled crystallizers yields the dihydrochloride salt with optimal particle size distribution (D90 < 50 µm), enhancing filtration efficiency and bulk density for downstream formulation.
Waste reduction strategies focus on circular solvent systems. Multi-stage distillation recovers >95% of 2-methyl-THF and acetonitrile from mother liquors. Aqueous waste streams undergo pH-adjusted extraction to recover unreacted piperidine precursors, reducing raw material consumption by 15-20% per kilogram of API produced. These optimizations collectively reduce the E-factor (kg waste/kg product) from ~86 (laboratory route) to <32 at pilot scale [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0